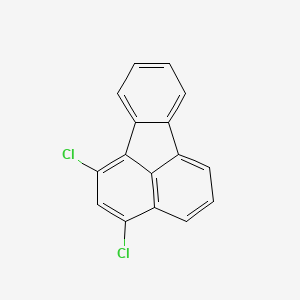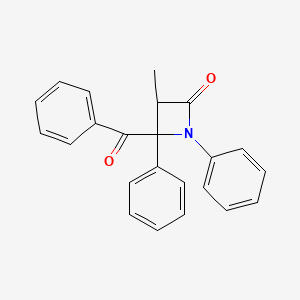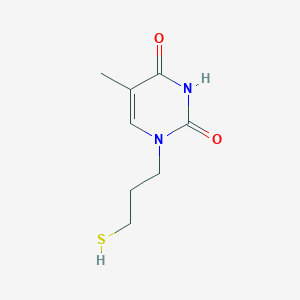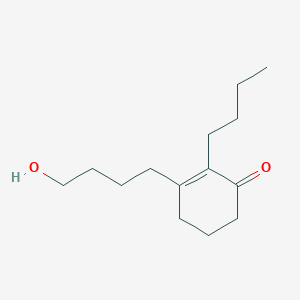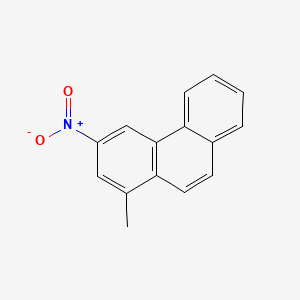
1-Methyl-3-nitrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-nitrophenanthrene is an organic compound belonging to the class of nitroaromatic hydrocarbons It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with a methyl group at the first position and a nitro group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitrophenanthrene can be synthesized through nitration of 1-methylphenanthrene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-nitrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or alkylated phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-nitrophenanthrene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic nitration mechanisms.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-nitrophenanthrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
1-Methylphenanthrene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrophenanthrene: Lacks the methyl group, affecting its physical and chemical properties.
Phenanthrene: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness: 1-Methyl-3-nitrophenanthrene is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
80191-44-2 |
|---|---|
Molekularformel |
C15H11NO2 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-methyl-3-nitrophenanthrene |
InChI |
InChI=1S/C15H11NO2/c1-10-8-12(16(17)18)9-15-13(10)7-6-11-4-2-3-5-14(11)15/h2-9H,1H3 |
InChI-Schlüssel |
LRGGPMFAYJEQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=CC3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
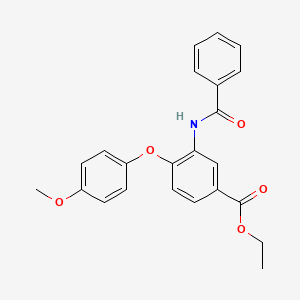
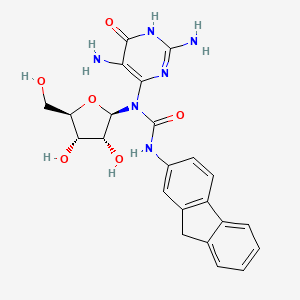


![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

